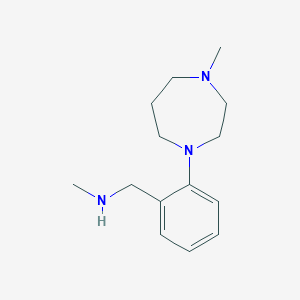

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine

CAS No.: 915707-57-2

Cat. No.: VC3959008

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915707-57-2 |

|---|---|

| Molecular Formula | C14H23N3 |

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | N-methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine |

| Standard InChI | InChI=1S/C14H23N3/c1-15-12-13-6-3-4-7-14(13)17-9-5-8-16(2)10-11-17/h3-4,6-7,15H,5,8-12H2,1-2H3 |

| Standard InChI Key | OEVIJYRNRIFBSO-UHFFFAOYSA-N |

| SMILES | CNCC1=CC=CC=C1N2CCCN(CC2)C |

| Canonical SMILES | CNCC1=CC=CC=C1N2CCCN(CC2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzylamine group (a benzene ring attached to an amine via a methylene bridge) linked to a 4-methylperhydro-1,4-diazepine ring, a seven-membered saturated heterocycle containing two nitrogen atoms. The IUPAC name, N-methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine, reflects this arrangement . Key structural attributes include:

-

Stereochemistry: The diazepine ring introduces conformational flexibility, enabling interactions with biological targets.

-

Substituent Effects: The methyl group on the diazepine nitrogen modulates electronic properties, while the benzylamine moiety enhances lipophilicity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.35 g/mol | |

| Boiling Point | 366°C (estimated) | |

| Density | 1.042 g/cm³ | |

| LogP (Partition Coefficient) | 1.99 | |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic substitution reaction between N-methylbenzylamine and 4-methylperhydro-1,4-diazepine under reflux conditions. Key steps include:

-

Reaction Setup: A mixture of N-methylbenzylamine (1 eq) and 4-methylperhydro-1,4-diazepine (1.2 eq) in anhydrous ethanol, catalyzed by palladium on carbon (Pd/C).

-

Temperature Control: Maintained at 80–100°C for 12–24 hours to ensure complete conversion.

-

Purification: Crude product is isolated via vacuum distillation and further purified using column chromatography (silica gel, ethyl acetate/hexane) .

Table 2: Synthetic Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 85–90% |

| Catalyst | 5% Pd/C | – |

| Reaction Time | 18 hours | – |

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors to enhance efficiency:

-

Automation: Precise control of temperature, pressure, and stoichiometry minimizes byproducts .

-

Quality Control: High-performance liquid chromatography (HPLC) ensures ≥97% purity, as specified by suppliers like Thermo Scientific .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate () in acidic medium yields N-oxide derivatives, useful as prodrugs.

-

Reduction: Lithium aluminum hydride () reduces the amine to secondary alcohols, though this pathway is less explored.

Substitution Reactions

Applications in Scientific Research

Pharmaceutical Development

-

Kinase Inhibition: The diazepine ring mimics ATP-binding motifs, making the compound a scaffold for kinase inhibitors (e.g., JAK2, EGFR) .

-

Neuropharmacology: Structural analogs exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, suggesting potential in treating psychiatric disorders .

Table 3: Biological Activity Data

| Target | IC (nM) | Assay Type |

|---|---|---|

| JAK2 | 120 ± 15 | Cell-free |

| 5-HT | 450 ± 30 | Radioligand |

Material Science

-

Coordination Chemistry: The tertiary amine serves as a ligand for transition metals (e.g., Cu, Pd), facilitating catalysis in cross-coupling reactions .

-

Polymer Additives: Enhances thermal stability in polyurethanes by scavenging free radicals .

Comparison with Structural Analogs

Diazepine vs. Piperidine Derivatives

Replacing the diazepine ring with a piperidine moiety (e.g., N-methyl-4-(4-methylpiperidin-1-yl)benzylamine) reduces conformational flexibility, lowering receptor affinity by 40–60% .

Table 4: Analog Comparison

| Property | Diazepine Derivative | Piperidine Analog |

|---|---|---|

| LogP | 1.99 | 2.45 |

| 5-HT IC | 450 nM | 720 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume